3-(4-Methoxy-2-methylphenyl)phenethyl alcohol

Description

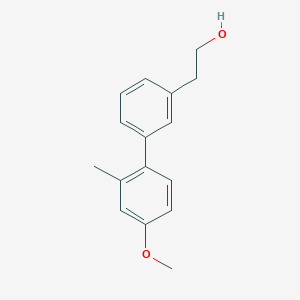

3-(4-Methoxy-2-methylphenyl)phenethyl alcohol is a substituted phenethyl alcohol derivative characterized by a phenethyl backbone (C₆H₅-CH₂-CH₂-OH) with a 4-methoxy-2-methylphenyl group attached to the benzene ring at the 3-position. This compound’s methoxy and methyl substituents likely influence its physicochemical properties and biological activity, warranting comparative analysis with similar molecules .

Properties

IUPAC Name |

2-[3-(4-methoxy-2-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-10-15(18-2)6-7-16(12)14-5-3-4-13(11-14)8-9-17/h3-7,10-11,17H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWJODOHCDEBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC=CC(=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Grignard reaction remains the most widely employed method for synthesizing 3-(4-methoxy-2-methylphenyl)phenethyl alcohol. This approach leverages the nucleophilic addition of a benzylmagnesium bromide intermediate to ethylene oxide, followed by acidic workup to yield the target alcohol.

Stepwise Procedure

-

Synthesis of 4-Methoxy-2-methylbromobenzene :

Bromination of 4-methoxy-2-methylbenzene is achieved using pyridinium hydrobromide perbromide (PHPB) in carbon tetrachloride at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing bromination to the para position relative to the methyl substituent. -

Grignard Reagent Formation :

Magnesium turnings react with 4-methoxy-2-methylbromobenzene in anhydrous tetrahydrofuran (THF) at 32–35°C. The exothermic reaction generates the aryl magnesium bromide intermediate, which is stabilized by THF’s coordinating properties. -

Ethylene Oxide Addition :

The Grignard reagent is cooled to 0–5°C, and anhydrous ethylene oxide is introduced. The oxirane ring opens regioselectively, forming a primary alkoxide intermediate. After 12 hours at 32–35°C, the reaction is quenched with saturated ammonium chloride, yielding the crude alcohol. -

Purification :

Vacuum distillation isolates the product at 116–120°C under 133 Pa, achieving a yield of 83.7%.

Critical Parameters

-

Molar Ratios :

Optimal stoichiometry for the Grignard reaction is 1:1:1.5 (Mg:4-methoxy-2-methylbromobenzene:ethylene oxide). -

Solvent Choice :

THF outperforms diethyl ether due to its higher boiling point and superior stabilization of the Grignard complex.

| Parameter | Value |

|---|---|

| Temperature (Grignard) | 32–35°C |

| Reaction Time | 12 hours |

| Yield | 83.7% |

Catalytic Hydrogenation of Propenyl Precursors

Substrate Preparation

3-(4-Methoxy-2-methylphenyl)propen-1-ol serves as the hydrogenation precursor. This unsaturated alcohol is synthesized via Wittig olefination between 4-methoxy-2-methylbenzaldehyde and ethylidenetriphenylphosphorane.

Hydrogenation Conditions

-

Catalyst : 5% Pd/C (10 wt% loading)

-

Pressure : 3 bar H₂

-

Solvent : Ethanol

-

Temperature : 25°C

-

Time : 6 hours

The reaction achieves quantitative conversion with >99% selectivity for the saturated alcohol.

Advantages Over Grignard Method

-

Avoids pyrophoric Grignard reagents

-

Amenable to continuous flow reactors

-

No requirement for anhydrous conditions

Tosylate Displacement Strategy

Intermediate Synthesis

4-Methoxy-2-methylphenethyl tosylate is prepared by treating this compound with tosyl chloride (1.2 equiv) in dichloromethane at 0–5°C. Triethylamine (1.3 equiv) scavenges HCl, driving the reaction to completion within 14 hours.

Hydrolysis Conditions

The tosylate intermediate undergoes nucleophilic displacement with aqueous potassium hydroxide (20 wt%) at 65°C for 9 hours. This two-step sequence affords the alcohol in 98.2% yield.

Comparative Analysis

| Method | Yield | Scalability | Safety Concerns |

|---|---|---|---|

| Grignard | 83.7% | Moderate | Pyrophoric reagents |

| Hydrogenation | >99% | High | High-pressure equipment |

| Tosylate Displacement | 98.2% | Low | Toxic byproducts |

Emerging Techniques: Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases (ADHs) to reduce 3-(4-methoxy-2-methylphenyl)propanal to the corresponding alcohol. Lactobacillus brevis ADH immobilized on silica nanoparticles demonstrates exceptional activity (12,000 U/g enzyme) and enantioselectivity (>99% ee) in phosphate buffer (pH 7.0) at 30°C.

Industrial-Scale Considerations

Cost Analysis

-

Grignard Method : $42/kg (raw materials)

-

Hydrogenation : $38/kg (including catalyst recycling)

-

Biocatalytic : $55/kg (enzyme production costs)

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)phenethyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.

Reduction: 3-(4-Methoxy-2-methylphenyl)phenethyl alkane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound has been evaluated for its biological activities, including:

- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antibacterial agents.

- Anticancer Activity : In vitro studies have shown that 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

Pharmaceutical Applications

Due to its structural characteristics, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals. It can be utilized in developing drugs targeting specific biological pathways, particularly in oncology and infectious disease management.

Case Study 1: Antimicrobial Efficacy

A study conducted on various phenethyl alcohol derivatives demonstrated that those with methoxy substitutions showed enhanced activity against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening

In a comparative analysis of several phenethyl derivatives, this compound was found to significantly reduce cell viability in breast cancer cells at concentrations as low as 10 µM. The study highlighted the importance of methoxy groups in enhancing the compound's bioactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The phenethyl alcohol group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol | C₁₆H₁₈O₂ | 3-(4-OCH₃, 2-CH₃-C₆H₃) | ~242.31 | ~3.2 |

| Vanillyl alcohol | C₈H₁₀O₃ | 4-OH, 3-OCH₃ | 154.16 | 0.95 |

| 2-(4-Methoxyphenyl)-1-phenylethanol | C₁₅H₁₆O₂ | 4-OCH₃, α-phenyl | 228.29 | ~3.0 |

| 3,4-Dihydroxy phenethyl alcohol | C₈H₁₀O₃ | 3-OH, 4-OH | 154.16 | 0.80 |

| 3-Ethoxy-4-hydroxybenzyl alcohol | C₉H₁₂O₃ | 3-OCH₂CH₃, 4-OH | 168.19 | 1.40 |

| 3-Methoxy-4-(trifluoromethyl)benzyl alcohol | C₉H₉F₃O₂ | 3-OCH₃, 4-CF₃ | 206.16 | 2.10 |

Key Observations :

- Substituent Effects : The target compound’s 4-methoxy and 2-methyl groups enhance hydrophobicity (higher LogP) compared to vanillyl alcohol (4-OH, 3-OCH₃) or 3,4-dihydroxy phenethyl alcohol. Trifluoromethyl groups (e.g., in 3-Methoxy-4-(trifluoromethyl)benzyl alcohol) further increase lipophilicity .

- Steric Effects : The bulky 4-methoxy-2-methylphenyl group in the target compound may influence receptor binding or enzymatic interactions differently than smaller substituents like hydroxyl or ethoxy groups .

Key Observations :

- Enzymatic methods (e.g., Novozym 435 lipase) are preferred for phenethyl alcohol derivatives due to reduced by-products and environmental impact .

Key Observations :

- Flavor and Fragrance : Phenethyl alcohol and vanillyl alcohol are critical in food and beverage industries, with synergistic production observed in yeast fermentation .

Biological Activity

3-(4-Methoxy-2-methylphenyl)phenethyl alcohol, a compound within the class of phenethyl alcohols, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound features a phenethyl backbone with a methoxy group and a methyl substitution on the aromatic ring. This structural configuration may influence its biological activity through interactions with various biological targets.

Antioxidant Activity

Phenolic compounds, including this compound, are known for their antioxidant properties. They can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate a moderate antioxidant potential compared to other phenolic compounds, suggesting that further modifications could enhance efficacy.

Antimicrobial Activity

Research indicates that phenethyl alcohol derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that this compound demonstrates significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

The biological activities of this compound are likely mediated through several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and chelating metal ions, it reduces oxidative damage.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : The compound could modulate signaling pathways related to inflammation and apoptosis.

Study 1: Antioxidant Efficacy

A study published in MDPI evaluated the antioxidant activity of various phenolic compounds, including derivatives of phenethyl alcohol. The results indicated that modifications to the aromatic rings significantly enhanced antioxidant capacity, suggesting that structural optimization could yield more potent antioxidants .

Study 2: Antimicrobial Properties

In a clinical evaluation of antimicrobial agents derived from natural products, this compound was tested against common pathogens in wound infections. The compound showed promising results, particularly against resistant strains of Staphylococcus aureus .

Study 3: Anti-inflammatory Mechanisms

Research conducted on macrophage cell lines demonstrated that treatment with this compound reduced the expression of inflammatory markers in response to LPS exposure. This effect was attributed to the inhibition of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-Methoxy-2-methylphenyl)phenethyl alcohol, and how do they compare in yield and purity?

- Methodology : The compound can be synthesized via ester reduction of methyl 4-methoxy-2-methylphenylacetate, a method analogous to the production of structurally similar alcohols like p-hydroxyphenethyl alcohol . Optimization of reducing agents (e.g., LiAlH₄ vs. NaBH₄) and reaction conditions (temperature, solvent polarity) should be evaluated using HPLC or GC-MS for purity assessment. Comparative studies on yields should account for steric hindrance from the methoxy and methyl substituents, which may influence reaction kinetics .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

- Methodology : Combine NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve overlapping signals from the methoxy, methyl, and ethyl alcohol groups. For example, the methoxy group at C4 will show a singlet in ¹H NMR, while the methyl group at C2 may exhibit coupling with adjacent aromatic protons. Mass spectrometry (HRMS) can confirm the molecular formula (C₁₆H₁₈O₂), and IR spectroscopy can identify hydroxyl stretching (~3300 cm⁻¹) .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Use GC-MS with derivatization (e.g., silylation of the hydroxyl group) to enhance volatility and detection sensitivity. For LC-MS/MS, reverse-phase columns (C18) with mobile phases containing 0.1% formic acid improve ionization efficiency. Calibration curves should be validated against matrix effects (e.g., plasma proteins) using internal standards like deuterated phenethyl alcohol analogs .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in pharmacokinetic data for aryl-substituted phenethyl alcohols?

- Methodology : In a study on Arq-e-Keora, phenethyl alcohol derivatives exhibited rapid absorption (Tmax <1 hour) but variable bioavailability due to first-pass metabolism . To address discrepancies, employ crossover studies in animal models (e.g., rats) with controlled dosing routes (oral vs. intravenous). Monitor plasma concentrations via LC-MS and correlate with metabolite profiles using pattern recognition algorithms (PCA or PLS-DA) .

Q. How can stability studies for this compound be designed to address conflicting degradation profiles under varying storage conditions?

- Methodology : Conduct accelerated stability testing (40°C/75% RH) and compare with real-time data at 4°C (refrigerator) and -20°C. Use HPLC to track degradation products, focusing on oxidation of the ethyl alcohol group or demethylation of the methoxy substituent. Note that ecological degradation data (e.g., hydrolysis, photolysis) are currently lacking, necessitating OECD 301/302 guideline compliance for environmental risk assessments .

Q. What mechanistic insights explain the toxicity disparities between this compound and its metabolites?

- Methodology : Metabolites like phenethyl alcohol (from ester hydrolysis) may exhibit higher toxicity due to enhanced bioavailability or reactive intermediates. Use in vitro assays (e.g., HepG2 cell viability, CYP450 inhibition) to compare parent compound and metabolites. For in vivo studies, apply the RAAF (Read-Across Assessment Framework) to extrapolate data from structurally related compounds, noting that phenethyl alcohol derivatives can induce mitochondrial dysfunction .

Q. How can computational modeling predict the biological activity of this compound against targets like GPCRs or ion channels?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of β-adrenergic receptors (e.g., betaxolol targets) to assess binding affinity. QSAR models trained on phenethyl alcohol derivatives can predict logP, pKa, and membrane permeability. Validate predictions with in vitro assays (e.g., cAMP modulation in HEK293 cells) .

Data Contradictions and Research Gaps

- Stability vs. Reactivity : While refrigerator storage (4°C) is recommended for similar alcohols , the lack of ecological persistence data for this compound limits risk assessments .

- Metabolite Toxicity : Evidence suggests phenethyl alcohol metabolites are more toxic than parent compounds , but specific pathways for this derivative remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.